10-Hydroxymorphine

描述

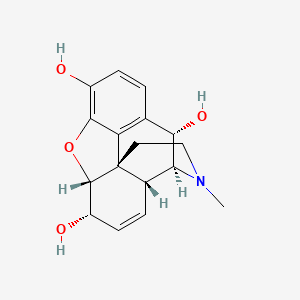

Structure

3D Structure

属性

IUPAC Name |

(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVKWTNAIRJURI-NGQSNTBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927266 |

Source

|

| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131563-73-0 |

Source

|

| Record name | 10 alpha-Hydroxymorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131563730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131563-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMORPHINE, (10S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH5YH4FQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10-Hydroxymorphine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-hydroxymorphine, a fascinating derivative of morphine. Initially discovered as an impurity with opioid activity, its unique structural modifications have prompted further investigation into its synthesis and pharmacological properties. This document details the initial discovery, outlines key synthetic methodologies, and presents a general overview of its mechanism of action through the mu-opioid receptor signaling pathway. Quantitative data on its physicochemical properties are summarized, and detailed experimental protocols for its synthesis and the determination of its receptor binding affinity are provided to facilitate further research and development.

Discovery and Identification

10α-Hydroxymorphine was first identified as a biologically active impurity present in commercial morphine preparations. A team of researchers, including H. Farsam, S. Eiger, J. Lameh, A. Rezvani, B. W. Gibson, and W. Sadée, reported in 1990 that this previously uncharacterized compound exhibited opioid activity.[1][2] Their work, published in Pharmaceutical Research, was pivotal in isolating and characterizing this novel morphine derivative, laying the groundwork for subsequent pharmacological and synthetic investigations.[2]

Chemical Synthesis of this compound

The synthesis of this compound has been approached through several routes, with the foundational work being conducted by Henry Rapoport and Satoru Masamune. The primary strategies involve the modification of naturally occurring opium alkaloids like codeine and morphine.

Synthesis from O³-Allylmorphine

One of the earliest successful syntheses of this compound was achieved starting from O³-allylmorphine.[3] This method involves the oxidation of the starting material, followed by the cleavage of the allyl ether to yield the final product.

Synthesis from Codeine

A common and effective method for the synthesis of this compound begins with codeine. This multi-step process involves the introduction of a hydroxyl group at the C-10 position of the codeine backbone, followed by demethylation to yield this compound. A notable by-product of this synthesis is 10α-Hydroxy-β-isomorphine, which has also been isolated and characterized.[3]

Synthesis from 6-O-acetylcodeine

An alternative synthetic route utilizes 6-O-acetylcodeine as the starting material. This pathway involves the oxidation of 6-O-acetylcodeine to introduce the hydroxyl group at the C-10 position, followed by subsequent hydrolysis and O-demethylation to arrive at this compound.

Quantitative Data

| Compound | pK'a | Partition Coefficient (Chloroform/Water) |

| Morphine | 9.85 | 0.4 |

| This compound | 9.65 | 1.4 |

Data sourced from Rapoport and Masamune, 1955.

Experimental Protocols

Detailed Synthesis of this compound from O³-Allylmorphine

The following protocol is a detailed representation based on the published work of Rapoport and Masamune.

Step 1: Oxidation of O³-Allylmorphine

-

Dissolve O³-allylmorphine in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of chromic acid in dilute sulfuric acid to the cooled solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete oxidation.

-

Quench the reaction by the addition of a reducing agent, such as sodium bisulfite, until the orange color of the chromic acid is discharged.

-

Neutralize the reaction mixture with a base, such as sodium carbonate, to a pH of approximately 8-9.

-

Extract the product with an organic solvent, such as chloroform or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10-hydroxy-O³-allylmorphine.

Step 2: Ether Cleavage to Yield this compound

-

Dissolve the crude 10-hydroxy-O³-allylmorphine in a suitable solvent, such as anhydrous toluene or xylene.

-

Add a strong base, such as sodium amide or sodium metal, to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux for several hours to effect the cleavage of the allyl ether.

-

Cool the reaction mixture and cautiously quench the excess base with a proton source, such as water or methanol.

-

Acidify the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

Wash the aqueous layer with an organic solvent to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to 8-9 with a base, such as ammonium hydroxide, to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Protocol for Opioid Receptor Binding Affinity Assay (Radioligand Displacement)

This protocol describes a general method for determining the binding affinity (Kᵢ) of a test compound like this compound for opioid receptors using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes prepared from cultured cells expressing a specific opioid receptor subtype (e.g., CHO-hMOR, HEK-hDOR, HEK-hKOR) or rodent brain tissue homogenates.

-

Radioligand: A tritiated opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: A cell harvester and glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of this compound).

-

Add a fixed concentration of the radioligand (typically at or below its Kₔ value) to all wells.

-

Add the appropriate concentration of the test compound or non-specific binding control to the respective wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Mechanism of Action and Signaling Pathway

As a morphine derivative, this compound is presumed to exert its effects primarily through the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist like this compound to the µ-opioid receptor initiates a cascade of intracellular events.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Cascade

Experimental Workflow for Synthesis

Caption: General Synthetic Workflow for this compound

References

Foundational Research on 10-Hydroxymorphine: A Technical Guide

Introduction

10-Hydroxymorphine is a metabolite and a known impurity found in morphine preparations.[1][2] Structurally, it is characterized by the addition of a hydroxyl group at the 10-position of the morphine molecule. This modification has the potential to alter its pharmacological profile compared to morphine, including its binding affinity for opioid receptors and its analgesic efficacy. Due to the limited specific research on this compound, this document will draw upon established methodologies in opioid pharmacology to outline the necessary experimental framework for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of morphine derivatives. A common precursor is 6-O-acetylcodeine, which can be oxidized to introduce the hydroxyl group at the 10-position.

Experimental Protocol: Synthesis of 10-Oxomorphine (a related compound)

A reported synthesis for a related compound, 10-oxomorphine, provides insight into the chemical steps that could be adapted for this compound synthesis. This process involves the following key steps:

-

Oxidation of 6-O-acetylcodeine: 6-O-acetylcodeine is oxidized using chromic acid to yield 6-O-acetyl-10-hydroxycodeine.

-

Further Oxidation: The resulting 6-O-acetyl-10-hydroxycodeine is then oxidized with manganese dioxide to produce 6-O-acetyl-10-oxocodeine.

-

Hydrolysis and O-demethylation: The final step involves hydrolysis and O-demethylation of 6-O-acetyl-10-oxocodeine to yield 10-oxomorphine.

To obtain this compound, the second oxidation step would be omitted, and the 6-O-acetyl-10-hydroxycodeine would proceed directly to the hydrolysis and O-demethylation step.

Pharmacological Characterization

The pharmacological profile of an opioid is defined by its binding affinity, potency, and efficacy at the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).

Opioid Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays.

Quantitative Data Summary: Opioid Receptor Binding Affinities

| Compound | Receptor | Ki (nM) |

| This compound | µ (MOR) | Data Not Available |

| κ (KOR) | Data Not Available | |

| δ (DOR) | Data Not Available | |

| Morphine (for comparison) | µ (MOR) | ~1-10 |

| κ (KOR) | ~200-400 | |

| δ (DOR) | ~200-500 |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) for the µ-opioid receptor.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., from rat or guinea pig) or cells expressing the recombinant human µ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation in fresh buffer.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the µ-opioid receptor (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled µ-opioid agonist or antagonist (e.g., naloxone).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity: Potency and Efficacy

Potency (EC50 or IC50) is the concentration of a ligand required to produce 50% of its maximal effect, while efficacy (Emax) is the maximum effect a ligand can produce. These are determined using functional assays that measure the cellular response to receptor activation.

Quantitative Data Summary: Functional Activity at Opioid Receptors

| Compound | Assay | Receptor | Potency (EC50/IC50, nM) | Efficacy (Emax, % of standard agonist) |

| This compound | GTPγS Binding | µ (MOR) | Data Not Available | Data Not Available |

| κ (KOR) | Data Not Available | Data Not Available | ||

| δ (DOR) | Data Not Available | Data Not Available | ||

| β-Arrestin Recruitment | µ (MOR) | Data Not Available | Data Not Available | |

| Guinea Pig Ileum | µ (MOR) | Data Not Available | Data Not Available |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, an early step in the signaling cascade following opioid receptor activation.

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist (this compound), GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

-

A set of wells containing a saturating concentration of a standard full agonist (e.g., DAMGO for the µ-receptor) is used to determine the maximum stimulation.

-

Basal G-protein activation is measured in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C to allow for [³⁵S]GTPγS binding.

-

Terminate the assay by rapid filtration and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

Experimental Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.

-

Cell Culture: Use a cell line stably expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of the test agonist (this compound).

-

Incubate the plate to allow for β-arrestin recruitment.

-

Measure the recruitment using a suitable detection method, such as fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or high-content imaging to visualize the translocation of β-arrestin to the cell membrane.

-

-

Data Analysis:

-

Quantify the signal at each agonist concentration.

-

Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 and Emax values.

-

Experimental Protocol: Guinea Pig Ileum Bioassay

This is a classic ex vivo functional assay that measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum, which is primarily mediated by µ-opioid receptors.

-

Tissue Preparation:

-

Isolate a segment of the ileum from a guinea pig and suspend it in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Electrically stimulate the tissue to induce twitch contractions.

-

-

Assay Procedure:

-

Allow the tissue to equilibrate until stable twitch responses are obtained.

-

Add cumulative concentrations of the test compound (this compound) to the organ bath and record the inhibition of the twitch response.

-

After the maximum inhibition is achieved, wash the tissue to restore the original twitch height.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the twitch response at each concentration.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration.

-

Determine the IC50 value, which is the concentration of the agonist that produces 50% of its maximum inhibitory effect.

-

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors leads to a cascade of intracellular events.

G-Protein Signaling Pathway

Upon agonist binding, the Gi/o protein is activated, leading to:

-

Inhibition of adenylyl cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

-

These actions collectively contribute to the analgesic and other effects of opioids.

Caption: Generalized G-protein signaling pathway for a µ-opioid receptor agonist.

β-Arrestin Signaling Pathway

Following prolonged or high-concentration agonist exposure, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding can lead to:

-

Receptor Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, leading to a diminished response.

-

Receptor Internalization: β-arrestin acts as an adapter protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote the removal of the receptor from the cell surface.

-

Alternative Signaling: β-arrestin can also act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs) like ERK, initiating G-protein-independent signaling cascades.

Caption: Generalized β-arrestin signaling pathway for a µ-opioid receptor agonist.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays described.

References

10-Hydroxymorphine basic chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 10-Hydroxymorphine

Introduction

This compound is an oxygenated derivative of morphine, often identified as an impurity in morphine synthesis and pharmaceutical formulations.[1][2] Structurally, it is characterized by a hydroxyl group at the C-10 position of the morphinan ring system. As a close analog of morphine, its pharmacological activity is primarily mediated through interaction with opioid receptors.[3] This technical guide provides a detailed overview of the fundamental chemical properties, experimental protocols for synthesis and analysis, and the key signaling pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analysis. While extensive experimental data for this specific compound is not widely published, a combination of computed data and information from closely related analogs provides a solid foundation. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol | [4] |

| Synonyms | 10-alpha-Hydroxymorphine, 10α-Hydroxymorphine, (10S)-hydroxymorphine | [4] |

| CAS Number | 131563-73-0 | [4] |

| Molecular Formula | C₁₇H₁₉NO₄ | [4][5] |

| Molecular Weight | 301.34 g/mol | [4][5] |

| pKa (Tertiary Amine) | ~8.1 (Estimated based on Morphine) | [6][7] |

| XLogP3 (Computed) | -0.4 | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [8] |

| Appearance | Commercially available as a solution in methanol | [9] |

| Storage | Freeze (-20°C) | [2][8] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a research setting. The following protocols are representative methodologies based on established chemical transformations and analytical techniques for morphine and its derivatives.

Synthesis Protocol: Chromic Acid Oxidation of Codeine

This compound can be synthesized from morphine precursors. A common route involves the oxidation of codeine to 10-Hydroxycodeine, followed by O-demethylation. This protocol is based on the well-documented "cold chromic acid oxidation" method.[10]

Step 1: Oxidation of Codeine to 10-Hydroxycodeine

-

Dissolution: Dissolve Codeine (1.0 eq) in a solution of dilute sulfuric acid at a temperature maintained between 0-5°C using an ice bath.

-

Preparation of Oxidant: Separately, prepare the chromic acid reagent by dissolving chromium trioxide (CrO₃) in distilled water, followed by the slow addition of concentrated sulfuric acid while cooling.

-

Oxidation Reaction: Add the chromic acid solution dropwise to the stirred codeine solution. The temperature of the reaction mixture must be strictly maintained below 5°C to prevent over-oxidation and side-product formation.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (codeine) is consumed.

-

Quenching: Quench the reaction by the careful addition of a reducing agent, such as sodium bisulfite or isopropyl alcohol, until the orange color of Cr(VI) is no longer present.

-

Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product. Extract the aqueous layer multiple times with an organic solvent mixture, such as chloroform/isopropanol.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 10-Hydroxycodeine using column chromatography.

Step 2: O-Demethylation to this compound

-

Reaction Setup: Dissolve the purified 10-Hydroxycodeine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Demethylation: Cool the solution to 0°C and add a demethylating agent, such as boron tribromide (BBr₃), dropwise.

-

Reaction & Quenching: Allow the reaction to proceed to completion as monitored by TLC. Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Workup & Purification: Neutralize the mixture and extract the product as described in Step 1. Purify the final this compound product via column chromatography or preparative HPLC.

Analytical Protocol: HPLC-UV Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound, adapted from established methods for analyzing morphine and its impurities.[11][12][13]

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted to 4.0.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient might start at 5% B, increasing to 40% B over 15 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 285 nm (characteristic for the morphine chromophore).[14]

-

Injection Volume: 10 µL.

-

-

Sample Preparation (from Plasma):

-

Spiking: Spike 0.5 mL of plasma with an internal standard.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. For LLE, add 0.5 mL of a basic buffer (e.g., borate buffer pH 9) and extract with 6 mL of a chloroform:isopropanol (9:1 v/v) mixture.

-

Evaporation & Reconstitution: Vortex and centrifuge the mixture. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound.

-

Process the standards and samples using the described extraction procedure.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of unknown samples from this curve.

-

Signaling Pathways

As a derivative of morphine with confirmed opioid activity, this compound is presumed to exert its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] The downstream signaling cascade is complex, involving two principal pathways: the canonical G-protein pathway responsible for analgesia and the β-arrestin pathway, which mediates receptor desensitization and contributes to side effects.

G-Protein Mediated Signaling Pathway

This pathway is the primary mechanism for opioid-induced analgesia.

-

Receptor Activation: this compound binds to the extracellular domain of the MOR.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, promoting the coupling of an intracellular inhibitory G-protein (Gi/o).

-

GDP-GTP Exchange: The Gαi subunit releases Guanosine Diphosphate (GDP) and binds Guanosine Triphosphate (GTP), causing the Gαi-GTP and Gβγ subunits to dissociate from each other and the receptor.

-

Downstream Effectors:

-

Gαi-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).

-

Gβγ: Modulates ion channels by activating G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.

-

-

Analgesic Effect: The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (e.g., substance P, glutamate) dampens the transmission of pain signals, resulting in analgesia.

β-Arrestin Mediated Signaling Pathway

This pathway is critical for receptor regulation and is implicated in tolerance and certain side effects.

-

Receptor Phosphorylation: Upon prolonged or intense agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the MOR and phosphorylate serine and threonine residues on its intracellular tail.

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (primarily β-arrestin 2).

-

Receptor Desensitization: The binding of β-arrestin sterically hinders the G-protein from coupling to the receptor, effectively uncoupling it from the canonical signaling pathway and leading to acute desensitization.

-

Receptor Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2. This initiates the internalization of the receptor into endosomes.

-

Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation). This β-arrestin-mediated process is a key mechanism underlying the development of opioid tolerance.

References

- 1. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Morphine impurity with opioid activity is identified as 10 alpha-hydroxymorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 10 alpha-Hydroxymorphine | C17H19NO4 | CID 5486939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elearning.unito.it [elearning.unito.it]

- 8. usbio.net [usbio.net]

- 9. This compound | 131563-73-0 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

- 13. HPLC-UV determination of morphine in human plasma and its application to the clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Putative Mechanism of Action of 10-Hydroxymorphine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the current understanding of opioid receptor pharmacology to infer the likely mechanism of action of 10-hydroxymorphine. Direct experimental data on the binding affinity, signal transduction, and in vivo effects of this compound are sparse in the available scientific literature. The information presented herein is based on the well-established pharmacology of its parent compound, morphine, and outlines the experimental approaches required for a definitive characterization of this compound's pharmacological profile.

Executive Summary

This compound is a derivative of morphine, a potent opioid analgesic that exerts its effects primarily through the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Based on its structural similarity to morphine, this compound is presumed to act as an agonist at the MOR. Its mechanism of action is expected to involve binding to the MOR, leading to the activation of intracellular signaling cascades that ultimately produce analgesia and other opioid-related effects. This guide details the hypothesized mechanism, the key signaling pathways involved, and the experimental protocols necessary to fully elucidate the pharmacological properties of this compound.

Hypothesized Core Mechanism of Action

This compound, like morphine, is anticipated to be a µ-opioid receptor agonist.[1] The core mechanism involves its interaction with the MOR, which is coupled to inhibitory G-proteins (Gi/Go).[2][3] This interaction is expected to trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and the recruitment of regulatory proteins such as β-arrestins.[2][3]

Receptor Binding

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) |

|---|---|

| This compound | Data Not Available |

| Morphine | 1.2[5] - 2.52[4] |

| Hydromorphone | 0.6[5] - 0.76[4] |

| Oxymorphone | 0.49[4] |

| Fentanyl | 1.15[4] |

| Buprenorphine | 0.22[4] |

| Naloxone | 1.52 |

G-Protein Signaling Pathway

Upon agonist binding, the MOR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/Go protein.[3][6] This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate downstream effectors.[3]

-

Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.[2][3] This reduction in cAMP decreases the activity of protein kinase A (PKA).[2]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[3] It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] Concurrently, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[3] Together, these actions decrease neuronal excitability and neurotransmitter release.

β-Arrestin Recruitment and Receptor Regulation

Agonist-bound MORs are phosphorylated by G-protein-coupled receptor kinases (GRKs).[2][7] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[7][8] β-arrestin recruitment can lead to several cellular events:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to a rapid attenuation of the signal.[7]

-

Internalization: β-arrestins act as scaffolds for components of the endocytic machinery, promoting the internalization of the receptor from the cell surface.[7]

-

Signal Transduction: β-arrestins can also initiate their own signaling cascades, independent of G-proteins, for example, by activating mitogen-activated protein kinases (MAPKs) like ERK1/2.[9]

The propensity of an agonist to activate G-protein signaling versus β-arrestin recruitment is termed "biased agonism".[10] Agonists that preferentially activate G-protein pathways with minimal β-arrestin recruitment are hypothesized to produce analgesia with fewer side effects, such as respiratory depression and tolerance.[11] Determining the bias of this compound is crucial for understanding its therapeutic potential.

Experimental Protocols for Pharmacological Characterization

To definitively determine the mechanism of action of this compound, a series of in vitro pharmacological assays are required.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human µ-opioid receptor) are prepared by homogenization and centrifugation.[12]

-

Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled competitor ligand (this compound).[5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.[12]

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[13]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist and is used to determine potency (EC50) and efficacy (Emax).

Methodology:

-

Assay Components: The assay mixture contains receptor-expressing membranes, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[14][15]

-

Incubation: Upon agonist-induced receptor activation, G-proteins exchange GDP for [³⁵S]GTPγS.[6] The mixture is incubated to allow this exchange to occur.

-

Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration.[14][16]

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is measured by scintillation counting.[14]

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values for G-protein activation.[15]

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, i.e., the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor are used.[17]

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels).[18]

-

Agonist Treatment: Cells are then treated with varying concentrations of this compound.[19]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF, AlphaScreen, or luminescence-based methods.[17][19][20]

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified, and dose-response curves are generated to determine the EC50 and Emax for adenylyl cyclase inhibition.[18]

Quantitative Data Comparison

While quantitative data for this compound is currently unavailable, Table 2 provides a summary of the expected pharmacological parameters that would be determined through the aforementioned experimental protocols. Data for morphine is included for comparison.

| Parameter | Assay | This compound | Morphine |

|---|---|---|---|

| Binding Affinity | |||

| µ-Opioid Receptor Ki (nM) | Radioligand Binding | Data Not Available | ~1-3 |

| δ-Opioid Receptor Ki (nM) | Radioligand Binding | Data Not Available | ~200-400 |

| κ-Opioid Receptor Ki (nM) | Radioligand Binding | Data Not Available | ~200-300 |

| Functional Activity | |||

| G-Protein Activation EC50 (nM) | [³⁵S]GTPγS Binding | Data Not Available | ~50-100 |

| G-Protein Activation Emax (%) | [³⁵S]GTPγS Binding | Data Not Available | 100 (Reference) |

| cAMP Inhibition EC50 (nM) | cAMP Accumulation | Data Not Available | ~10-30 |

| cAMP Inhibition Emax (%) | cAMP Accumulation | Data Not Available | ~80-90 |

| In Vivo Potency | |||

| Analgesic ED50 (mg/kg) | Tail-flick/Hot-plate | Data Not Available | ~2-5 (s.c.) |

Conclusion

The mechanism of action of this compound is strongly presumed to mirror that of morphine, acting as a µ-opioid receptor agonist that signals through Gi/o proteins to produce its pharmacological effects. However, a comprehensive understanding of its binding affinity, functional potency, efficacy, and potential for biased agonism requires rigorous experimental investigation. The protocols and comparative data presented in this guide provide a framework for the scientific community to fully characterize this compound and evaluate its potential as a therapeutic agent. Such studies are essential to move beyond inference and establish a data-driven understanding of this compound's pharmacology.

References

- 1. Morphine impurity with opioid activity is identified as 10 alpha-hydroxymorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Sulfur-35 GTP Binding Assays | Revvity [revvity.co.jp]

- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 20. cAMP-Glo™ Assay [promega.jp]

Early Research on 10-Hydroxymorphine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxymorphine, a lesser-known derivative of morphine, emerged in early pharmacological studies primarily as an impurity found in morphine preparations. Its identification and subsequent characterization have provided valuable insights into the structure-activity relationships of opioids. This technical guide delves into the foundational research on this compound, presenting key quantitative data, detailed experimental protocols from the era, and visualizations of the scientific workflows involved in its initial investigation.

Core Findings from Early Studies

Initial research on this compound focused on its synthesis and its activity at opioid receptors. A pivotal study identified 10-alpha-hydroxymorphine as a morphine impurity that exhibited opioid activity.[1][2] This discovery prompted further investigation into its pharmacological profile, particularly its interaction with opioid receptors in comparison to morphine.

Quantitative Data Summary

While early publications often lack the extensive quantitative data reporting standards of modern research, analysis of available information allows for a comparative summary. The following table consolidates the key pharmacological parameters of this compound in relation to morphine, as determined in foundational studies.

| Compound | Test System | Parameter | Value | Reference |

| 10-α-Hydroxymorphine | Guinea Pig Ileum | Opioid Activity | Present | [1] |

| Morphine | Guinea Pig Ileum | Opioid Activity | Present | [1] |

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the early characterization of this compound, reconstructed from general practices of the time and mentions in relevant literature.

Synthesis of this compound

The synthesis of this compound was a key prerequisite for its pharmacological evaluation. Early methods likely involved the chemical modification of morphine or its precursors. A general workflow for such a synthesis is outlined below.

Protocol:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group at position 3 of the morphine molecule is protected to prevent its reaction during the subsequent oxidation step. This could be achieved by acetylation or other suitable protecting group strategies.

-

Oxidation: The protected morphine derivative is then subjected to an oxidation reaction specifically targeting the C10 position of the morphinan ring.

-

Deprotection: Following the introduction of the hydroxyl group at C10, the protecting group on the phenolic hydroxyl is removed to yield this compound.

-

Purification: The final product is purified using techniques such as chromatography to isolate this compound from unreacted starting materials and byproducts.

Guinea Pig Ileum Assay for Opioid Activity

The guinea pig ileum preparation was a standard in vitro model for assessing the activity of opioid compounds in the late 20th century. The assay measures the ability of a compound to inhibit the electrically induced contractions of the isolated guinea pig ileum, an effect mediated by opioid receptors.

Protocol:

-

Tissue Preparation: A segment of the ileum is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a constant resting tension for a period of time until a stable baseline is achieved.

-

Electrical Stimulation: The ileum is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.

-

Drug Administration: this compound is added to the organ bath in increasing concentrations.

-

Measurement of Inhibition: The inhibitory effect of this compound on the amplitude of the electrically induced contractions is measured. The concentration of the drug that produces a 50% inhibition of the contraction (IC50) can be determined to quantify its potency.

Opioid Receptor Binding Assay

Radioligand binding assays were employed to determine the affinity of this compound for opioid receptors. These assays measure the displacement of a radiolabeled opioid ligand from the receptors by the unlabeled test compound.

Protocol:

-

Membrane Preparation: Brain tissue (e.g., from rats or guinea pigs) is homogenized, and a crude membrane fraction containing the opioid receptors is prepared by centrifugation.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled opioid ligand (e.g., [3H]naloxone or [3H]dihydromorphine) and varying concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the opioid receptor.

Signaling Pathways

The opioid activity of this compound, like morphine, is mediated through its interaction with G-protein coupled opioid receptors. The binding of an agonist to these receptors initiates a cascade of intracellular events.

Pathway Description:

-

Receptor Binding: this compound binds to the μ-opioid receptor on the cell surface.

-

G-Protein Activation: This binding event activates an associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein then initiates several downstream effects, including:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces calcium influx.

-

-

Reduced Neuronal Excitability: The combination of these effects leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which is the basis for the analgesic and other effects of opioids.

Conclusion

The early studies on this compound, though not as quantitatively detailed as modern pharmacological investigations, were crucial in identifying its opioid activity and laying the groundwork for understanding the impact of structural modifications to the morphine scaffold. The experimental protocols of the time, centered around in vitro tissue preparations and radioligand binding assays, provided the foundational evidence for its mechanism of action. Further research is warranted to fully elucidate the complete pharmacological and pharmacokinetic profile of this morphine derivative.

References

10-Hydroxymorphine as a Morphine Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Hydroxymorphine is a recognized impurity and degradation product found in morphine pharmaceutical preparations. Its presence is of interest due to its structural similarity to morphine and its potential to contribute to the overall pharmacological profile of morphine products. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and pharmacological properties. The guide is intended to serve as a resource for researchers and professionals involved in the development, manufacturing, and quality control of opioid analgesics.

Introduction

Morphine, a potent opioid analgesic, is a cornerstone in the management of severe pain. The purity of morphine formulations is critical to ensure safety and efficacy. This compound has been identified as a potential impurity in morphine products, arising from either the manufacturing process or as a degradation product over time.[1][2] Understanding the characteristics of this impurity is essential for quality control and for a complete understanding of the pharmacological effects of morphine preparations.

Formation of this compound

This compound can be formed through the oxidation of morphine. This process can occur during the synthesis of morphine or as a result of degradation of the morphine molecule in pharmaceutical formulations, particularly in aqueous solutions.[3] Stability studies of morphine sulfate have shown the formation of this compound, especially under conditions of oxidative stress.[2]

Analytical Detection and Quantification

The detection and quantification of this compound in morphine samples are typically achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as Ultraviolet (UV) or Mass Spectrometry (MS).

Data Presentation: Quantitative Analysis

While this compound is a known impurity, specific quantitative data on its typical concentration in commercial morphine preparations is not widely published and can vary depending on the manufacturing process, formulation, and storage conditions. However, analytical methods have been developed to quantify its presence.

| Parameter | Value | Source |

| Lower Limit of Quantitation (LLOQ) in Porcine Plasma | 0.1 - 0.25 ng/mL | [4] |

Experimental Protocols: Analytical Method

The following provides a general methodology for the analysis of morphine and its related substances, including this compound, by HPLC. This is a composite method based on common practices and should be validated for specific applications.[1][5][6][7]

Objective: To detect and quantify this compound in a morphine sulfate bulk sample.

Materials:

-

HPLC system with UV or MS detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Morphine sulfate reference standard

-

This compound reference standard (if available for quantification)

-

Mobile phase components (e.g., sodium heptanesulfonate, phosphoric acid, methanol, acetonitrile, ammonium formate)

-

High-purity water

-

Appropriate glassware and filtration devices

Chromatographic Conditions (Example):

-

Column: Symmetry C18 (4.6 mm × 150 mm, 5 µm)[1]

-

Mobile Phase: A gradient elution system of 1.01 g·L-1 sodium heptanesulfonate (pH adjusted to 2.6 with 50% phosphoric acid) and methanol.[1]

-

Flow Rate: 1.5 mL/min[1]

-

Column Temperature: 35 °C[1]

-

Detection Wavelength: 230 nm[1]

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve morphine sulfate and this compound reference standards in the mobile phase or a suitable diluent to prepare stock solutions.

-

Prepare a series of calibration standards by diluting the stock solutions to cover a range of concentrations.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the morphine sulfate sample in the diluent to a known concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to morphine and this compound based on their retention times compared to the standards.

-

-

Quantification:

-

For external standard quantification, create a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage of this compound impurity in the morphine sulfate sample.

-

Experimental Workflow for Impurity Analysis

Caption: A typical workflow for the analysis of this compound impurity in a morphine sample using HPLC.

Synthesis of this compound

The synthesis of this compound is primarily of interest for research purposes, such as obtaining a pure standard for analytical method development and pharmacological studies. One reported method involves the oxidation of a morphine precursor. For instance, 10-oxomorphine, a related compound, has been synthesized from 6-O-acetylcodeine through oxidation steps. A similar oxidative approach can be applied to morphine derivatives to introduce a hydroxyl group at the 10-position.

Experimental Protocols: Synthesis

Conceptual Synthesis Pathway: A potential route to this compound involves the controlled oxidation of a protected morphine derivative, followed by deprotection.

Example Reaction Scheme (Hypothetical):

-

Protection of Phenolic Hydroxyl: The phenolic hydroxyl group at position 3 of morphine is protected to prevent unwanted side reactions.

-

Oxidation: The protected morphine derivative is subjected to a mild oxidizing agent that can introduce a hydroxyl group at the allylic C-10 position.

-

Deprotection: The protecting group at position 3 is removed to yield this compound.

-

Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.[2]

Pharmacological Properties

This compound is known to possess opioid activity.[8] Its structural similarity to morphine suggests that it likely interacts with opioid receptors.

Data Presentation: Pharmacological Activity

Specific quantitative data on the receptor binding affinity and analgesic potency of this compound are limited in publicly available literature.

| Parameter | Value | Source |

| Opioid Receptor Binding Affinity (Ki) | ||

| Mu (µ) Opioid Receptor | Data not available | |

| Delta (δ) Opioid Receptor | Data not available | |

| Kappa (κ) Opioid Receptor | Data not available | |

| Relative Analgesic Potency | ||

| Compared to Morphine | Data not available |

Note: While it is established that this compound has opioid activity, the precise binding affinities and relative potency have not been found in the searched literature. For comparison, the Ki of morphine for the mu-opioid receptor is in the range of 1-10 nM.[9][10]

Signaling Pathways

As an opioid agonist, this compound is expected to activate G-protein coupled opioid receptors, primarily the mu-opioid receptor, leading to a cascade of intracellular events.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of a mu-opioid receptor agonist like this compound.

Conclusion

This compound is a relevant impurity in morphine preparations that warrants consideration during drug development and quality control. While its presence and opioid activity are established, further research is needed to fully quantify its pharmacological profile, including its receptor binding affinities and relative analgesic potency. The analytical methods and synthetic considerations outlined in this guide provide a foundation for researchers to further investigate this compound. A thorough understanding of this compound will contribute to ensuring the quality, safety, and efficacy of morphine-based analgesics.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, this compound and 10-oxomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. dea.gov [dea.gov]

- 6. uspnf.com [uspnf.com]

- 7. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]

- 8. Morphine impurity with opioid activity is identified as 10 alpha-hydroxymorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 10-Hydroxymorphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxymorphine is a derivative of morphine and has been identified as an impurity in some morphine preparations. Its pharmacological profile, particularly its interaction with opioid receptors, is of significant interest for understanding the complete spectrum of activity of morphine-related compounds. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional potency, and in vivo analgesic effects. The information is presented to aid researchers and drug development professionals in their evaluation of this compound.

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source | Reference |

| µ (Mu) | Data not available in search results | |||

| δ (Delta) | Data not available in search results | |||

| κ (Kappa) | Data not available in search results |

Note: Specific Kᵢ values for this compound at the mu, delta, and kappa opioid receptors were not found in the provided search results. The primary literature identifying its opioid activity did not specify these quantitative binding parameters in the accessible abstracts[1][2][3].

Table 2: In Vitro Functional Potency of this compound

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | µ (Mu) | EC₅₀ | Data not available in search results | |

| [³⁵S]GTPγS Binding | µ (Mu) | Eₘₐₓ (% of Morphine) | Data not available in search results | |

| Guinea Pig Ileum Bioassay | Primarily µ | IC₅₀ | Data not available in search results | |

| Mouse Vas Deferens Assay | Primarily δ/µ | IC₅₀ | Data not available in search results |

Note: Quantitative in vitro functional potency data (EC₅₀, Eₘₐₓ, IC₅₀) for this compound were not available in the provided search results.

Table 3: In Vivo Analgesic Potency of this compound

| Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mouse | Hot-Plate | Not specified | Data not available in search results |

Note: The in vivo analgesic potency (ED₅₀) of this compound in the hot-plate test was not found in the provided search results.

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacological findings. The following sections outline the general methodologies for the key assays used to characterize opioid compounds.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.

General Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., from guinea pig or rat) or cells expressing the opioid receptor of interest in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a specific radioligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, or [³H]U69593 for κ receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubations are typically carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G proteins coupled to opioid receptors.

General Procedure:

-

Membrane Preparation: Prepare cell membranes containing the opioid receptor of interest as described for the radioligand binding assay.

-

Assay Reaction:

-

Incubate the membranes with GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

-

-

Separation and Detection:

-

Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound.

-

Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) from the resulting dose-response curve.

-

Hot-Plate Test

This is an in vivo assay used to assess the analgesic properties of a compound against a thermal stimulus.

Objective: To determine the median effective dose (ED₅₀) of this compound required to produce an analgesic effect in mice.

General Procedure:

-

Animal Acclimation: Acclimate mice to the testing room and apparatus to minimize stress-induced responses.

-

Baseline Latency: Determine the baseline response latency of each mouse by placing it on a heated plate (e.g., 55°C) and measuring the time it takes to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer different doses of this compound or a vehicle control to separate groups of mice.

-

Post-Treatment Latency: At a predetermined time after drug administration, re-test the mice on the hot plate and measure their response latencies.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each dose group. Determine the ED₅₀, the dose that produces a 50% effect, from the dose-response curve.

Signaling Pathways

Opioid receptors, including the µ-opioid receptor, are G protein-coupled receptors that primarily couple to inhibitory G proteins (Gᵢ/G₀).

Canonical Signaling Pathway:

-

Agonist Binding: this compound, as an opioid agonist, binds to the µ-opioid receptor.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated G protein. The Gαᵢ/₀ subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/₀ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ dimer can directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

-

Cellular Response: These molecular events result in a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effect.

Biased Agonism:

Some opioid ligands can preferentially activate either the G protein-dependent signaling pathway or the β-arrestin pathway, a phenomenon known as biased agonism. It is currently unknown whether this compound exhibits biased agonism. Further studies, such as β-arrestin recruitment assays, would be necessary to elucidate this aspect of its pharmacology.

References

10-Hydroxymorphine: A Technical Examination of its Controlled Substance Classification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Controlled Substance Classification of 10-Hydroxymorphine

This compound is not explicitly listed in the Controlled Substances Act (CSA) in the United States, the Controlled Drugs and Substances Act in Canada, or the schedules of the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). However, its legal status is likely governed by analogue provisions in these jurisdictions.

In the United States, the Federal Analogue Act (21 U.S.C. § 813) treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance as if it were in Schedule I. Morphine is a Schedule II substance. Given that this compound is a direct derivative of morphine, differing only by the addition of a hydroxyl group, it is highly probable that it would be considered a controlled substance analogue and therefore treated as a Schedule I or II substance.

Similarly, other countries with analogue drug laws would likely classify this compound as a controlled substance based on its clear structural relationship to morphine.

Structural and Pharmacological Profile

Structural Comparison with Morphine

This compound is a semi-synthetic derivative of morphine. Its chemical structure is identical to that of morphine, with the exception of an additional hydroxyl (-OH) group at the 10-position of the morphinan ring. This structural similarity is the primary basis for its consideration as a controlled substance analogue. The structure-activity relationships (SAR) of morphine analogues suggest that modifications at this position can influence potency and efficacy.

Pharmacological Activity (Qualitative)

While specific quantitative pharmacological data for this compound, such as its receptor binding affinity (Ki), in vitro potency (EC50), and in vivo analgesic potency (ED50), are not available in the reviewed literature, its structural similarity to morphine strongly suggests that it acts as a mu-opioid receptor agonist. Research on morphine impurities has indicated that this compound possesses opioid activity. The additional hydroxyl group may alter its binding affinity for the mu-opioid receptor and its pharmacokinetic properties, potentially affecting its potency and duration of action compared to morphine.

Comparative Pharmacological Data of Opioids

To provide a framework for understanding the potential pharmacological profile of this compound, the following tables summarize the receptor binding affinities and potencies of morphine and other relevant opioid agonists.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Selected Opioids

| Compound | Ki (nM) at Mu-Opioid Receptor | Reference(s) |

| Morphine | 1.168 - 25.87 | [1][2] |

| Hydromorphone | 0.3654 | [2] |

| Oxymorphone | < 1 | [2] |

| Fentanyl | 1.346 | [2] |

| Buprenorphine | < 1 | [2] |

Table 2: In Vitro and In Vivo Potency of Selected Opioids

| Compound | In Vitro Potency (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) | Reference(s) |

| Morphine | 25 - 100 | 0.9 - 5.0 (tail-flick, mouse) | [3] |

| Hydromorphone | 1 - 10 | 0.1 - 0.5 (tail-flick, mouse) | [3] |

| Fentanyl | 0.1 - 1 | 0.01 - 0.05 (tail-flick, mouse) |

Mu-Opioid Receptor Signaling Pathways

The pharmacological effects of this compound are presumed to be mediated through the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.

G-Protein Signaling Pathway

Figure 1: G-protein signaling pathway of the mu-opioid receptor.

β-Arrestin Signaling Pathway

Figure 2: β-arrestin signaling pathway of the mu-opioid receptor.

Experimental Protocols

To definitively determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

-